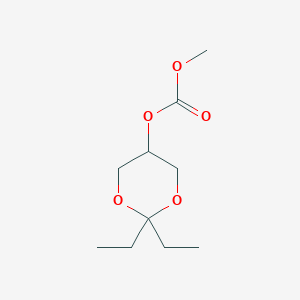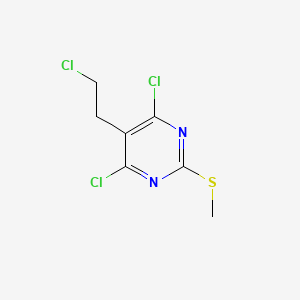![molecular formula C16H16O B13948891 2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the biphenyl core is substituted with a carboxaldehyde group at the 3-position and three methyl groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,6-trimethylbiphenyl with an appropriate acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale reactions are often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL-.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the biphenyl core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-carboxylic acid derivative of 2,4,6-trimethylbiphenyl.
Reduction: 3-hydroxymethyl derivative of 2,4,6-trimethylbiphenyl.
Substitution: 2,4,6-trimethylbiphenyl derivatives with nitro or halogen substituents.
Applications De Recherche Scientifique
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its aromatic and aldehyde functionalities, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the biphenyl core.
3,5-Dimethylbenzaldehyde: Similar aldehyde functionality but different methyl substitution pattern.
Biphenyl-4-carboxaldehyde: Similar biphenyl core but different substitution pattern.
Uniqueness
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and an aldehyde group on the biphenyl core makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H16O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2,4,6-trimethyl-3-phenylbenzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-9-12(2)16(13(3)15(11)10-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
LVWXHPMYGNHPGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C=O)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

